molecular formula C16H19N3O9S B1141002 Sulfamethoxazole N1-Glucuronide CAS No. 14365-52-7

Sulfamethoxazole N1-Glucuronide

Cat. No.: B1141002
CAS No.: 14365-52-7
M. Wt: 429.4 g/mol
InChI Key: BLFOMTRQSZIMKK-SBJFKYEJSA-N
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Description

Sulfamethoxazole N1-Glucuronide is a metabolite of sulfamethoxazole, a sulfonamide antibiotic. This compound is formed through the glucuronidation process, where a glucuronic acid molecule is attached to the nitrogen atom at the N1 position of sulfamethoxazole. This modification increases the water solubility of the compound, facilitating its excretion from the body .

Mechanism of Action

Target of Action

Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a sulfonamide antibiotic . The primary target of Sulfamethoxazole is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .

Mode of Action

Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . By competing with PABA for binding to dihydropteroate synthetase, Sulfamethoxazole prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This inhibition disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth and division .

Biochemical Pathways

The action of this compound involves the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. Thus, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA, RNA, and protein synthesis .

Pharmacokinetics

Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites, including this compound . The plasma half-life of elimination for these compounds varies between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .

Result of Action

The inhibition of folic acid synthesis by Sulfamethoxazole leads to a decrease in bacterial growth and division . This results in the effective treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the renal clearance of Sulfamethoxazole is low with an acidic urine pH . Furthermore, alterations in liver or kidney functions may increase or decrease the frequencies of hypersensitivity reactions . Additionally, the presence of other drugs can affect the metabolism and efficacy of Sulfamethoxazole .

Biochemical Analysis

Biochemical Properties

Sulfamethoxazole N1-Glucuronide plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. The compound is formed by the action of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to sulfamethoxazole. This interaction reduces the protein binding of sulfamethoxazole, thereby increasing its solubility and facilitating its excretion . Additionally, this compound interacts with transport proteins in the liver and kidneys, aiding in its transport and elimination from the body.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s increased solubility allows for more efficient excretion, reducing the potential for cellular toxicity. In hepatocytes, this compound is actively transported into bile for excretion, minimizing its accumulation and potential adverse effects on liver cells . Furthermore, the compound’s presence in renal cells facilitates its elimination through urine, reducing the risk of nephrotoxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its formation through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction occurs primarily in the liver, where sulfamethoxazole is conjugated with glucuronic acid to form this compound . The resulting compound exhibits reduced protein binding, enhancing its solubility and excretion. Additionally, this compound may interact with other biomolecules, such as transport proteins, to facilitate its transport and elimination from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, allowing for consistent excretion over time. Prolonged exposure to this compound may lead to its gradual degradation, potentially affecting its efficacy and safety . Long-term studies in vitro and in vivo have shown that the compound’s stability is crucial for maintaining its therapeutic effects and minimizing adverse reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound is efficiently excreted, minimizing the risk of toxicity. At higher doses, this compound may accumulate in tissues, leading to potential adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s excretion capacity is exceeded, resulting in increased toxicity. Careful dosage management is essential to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its formation via glucuronidation. The compound interacts with UDP-glucuronosyltransferase enzymes, which catalyze the conjugation of glucuronic acid to sulfamethoxazole . This reaction enhances the solubility and excretion of the parent compound. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to the overall pharmacokinetic profile of sulfamethoxazole.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transport proteins. In the liver, the compound is actively transported into bile for excretion, while in the kidneys, it is transported into urine for elimination . These transport processes are crucial for maintaining the compound’s solubility and preventing its accumulation in tissues. Additionally, this compound’s interactions with binding proteins may influence its localization and accumulation within specific tissues.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with transport proteins and binding proteins. The compound is directed to specific compartments or organelles, such as the liver and kidneys, where it undergoes excretion . Post-translational modifications, such as glucuronidation, play a crucial role in directing this compound to its target sites. These localization processes are essential for maintaining the compound’s activity and function within the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfamethoxazole N1-Glucuronide involves the enzymatic reaction of sulfamethoxazole with uridine diphosphate-glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant .

Industrial Production Methods

Industrial production of this compound is not commonly practiced, as it is primarily a metabolic product rather than a directly synthesized compound. the production of sulfamethoxazole itself involves the reaction of 3-amino-5-methylisoxazole with 4-aminobenzenesulfonamide under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Sulfamethoxazole N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to sulfamethoxazole and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Major Products

    Hydrolysis: Sulfamethoxazole and glucuronic acid.

    Conjugation: This compound.

Scientific Research Applications

Sulfamethoxazole N1-Glucuronide is studied extensively in pharmacokinetics and drug metabolism research. It serves as a marker for the metabolic processing of sulfamethoxazole in the body. Researchers use this compound to understand the detoxification pathways and the role of glucuronidation in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole N4-Glucuronide: Another glucuronide metabolite of sulfamethoxazole, formed at the N4 position.

    Sulfamethoxazole N4-Acetyl: An acetylated metabolite of sulfamethoxazole.

    Sulfamethoxazole Hydroxy Metabolites: Hydroxylated derivatives of sulfamethoxazole.

Uniqueness

Sulfamethoxazole N1-Glucuronide is unique due to its specific glucuronidation at the N1 position, which significantly enhances its water solubility and facilitates renal excretion. This property is crucial for the detoxification and elimination of sulfamethoxazole from the body .

Properties

CAS No.

14365-52-7

Molecular Formula

C16H19N3O9S

Molecular Weight

429.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1

InChI Key

BLFOMTRQSZIMKK-SBJFKYEJSA-N

SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Isomeric SMILES

CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N

Synonyms

1-[[(4-Aminophenyl)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid;  Sulfamethoxazole N1-Glucuronide;  Sulfisomezole N1-Glucuronide;  Glucu-SFM; 

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of synthesizing deuterium-labeled Sulfamethoxazole and its metabolites, including Sulfamethoxazole N1-Glucuronide?

A1: Synthesizing deuterium-labeled compounds is a valuable tool in pharmaceutical research. In the case of Sulfamethoxazole and its metabolite this compound, the use of deuterium ([2H3]-labeling) allows researchers to track these compounds within biological systems. This can be useful in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. The cited research paper describes a method for synthesizing these deuterium-labeled compounds with high isotopic purity, which is essential for accurate and reliable analysis in further studies [].

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